
Ethyl 4-(2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C18H21FN6O4S2 and its molecular weight is 468.52. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Microwave-assisted Synthesis and Biological Activities
Research on similar compounds involves the microwave-assisted synthesis of hybrid molecules containing different acid moieties, exploring their antimicrobial, antilipase, and antiurease activities. Such studies highlight the significance of structural modifications in enhancing biological activities, potentially applicable to the compound for its application in developing new antimicrobial agents (Başoğlu et al., 2013).
Design and Synthesis of GyrB Inhibitors
Another research avenue involves the design and synthesis of hybrid analogues targeting specific bacterial enzymes, such as Mycobacterium tuberculosis GyrB, indicating the compound's potential in antibiotic development. These studies emphasize molecular hybridization techniques and in vitro evaluations to identify promising compounds with antibacterial activity (Jeankumar et al., 2013).
Anti-TMV and Antimicrobial Activities
Compounds structurally related to the target molecule have been synthesized and evaluated for their antiviral and antimicrobial properties. This research demonstrates the potential application of such compounds in agriculture to protect crops against viral diseases and microbial infections, offering a pathway to explore the compound's utility in similar applications (Reddy et al., 2013).
Herbicidal and Cytokinin-like Activities
Investigations into the herbicidal activity and cytokinin mimicry of similar compounds underline their potential use in agricultural chemistry. By modifying structural elements, these studies explore the balance between promoting plant growth and controlling weed populations, suggesting a research direction for the compound in enhancing agricultural productivity (Stoilkova et al., 2014).
Mécanisme D'action
Target of Action
Similar compounds have been found to targetPeroxisome Proliferator-Activated Receptors (PPARs) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms.
Mode of Action
Compounds with similar structures have been found to act asagonists to PPARs . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response. In this case, the compound may bind to the PPARs and induce a conformational change, leading to the activation of these receptors.
Biochemical Pathways
gene expression , and their activation can lead to a variety of downstream effects. These effects can include changes in the regulation of lipid metabolism, inflammation, and cell proliferation .
Result of Action
The activation of ppars can lead to a variety of cellular responses, including changes in lipid metabolism, inflammation, and cell proliferation .
Propriétés
IUPAC Name |
ethyl 4-[2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN6O4S2/c1-2-29-18(28)25-9-7-24(8-10-25)14(26)11-30-17-23-22-16(31-17)21-15(27)20-13-5-3-12(19)4-6-13/h3-6H,2,7-11H2,1H3,(H2,20,21,22,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPXZZLIPFRLRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN6O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

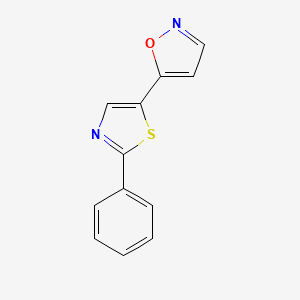
![N-(3-acetylphenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2374008.png)
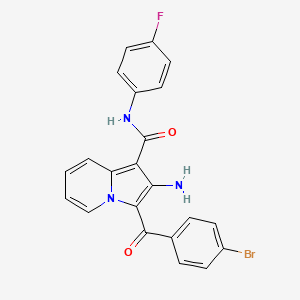
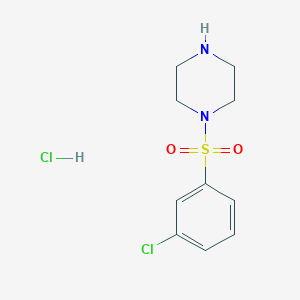
![4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B2374013.png)
![8-(4-bromophenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2374015.png)
![3-[(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone](/img/structure/B2374019.png)
![N-[1-(3-Ethoxypropyl)-3-methylpiperidin-4-yl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2374020.png)
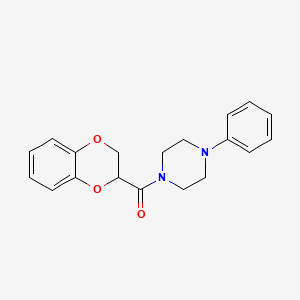

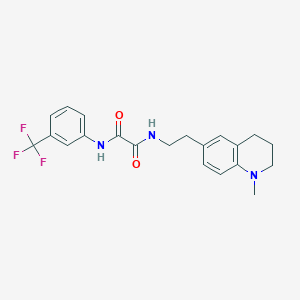
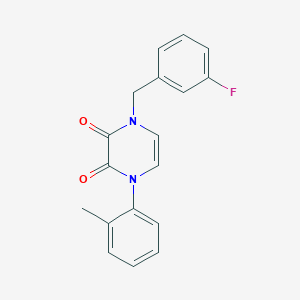
![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2374026.png)
![2-Phenyl-5-(trifluoromethyl)-6-[4-(trifluoromethyl)benzoyl]pyridazin-3-one](/img/structure/B2374027.png)